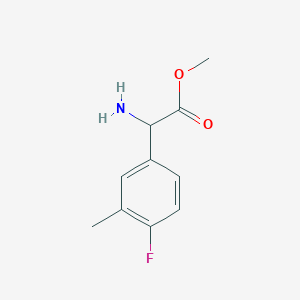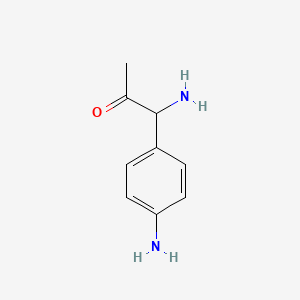
1-Amino-1-(4-aminophenyl)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(4-aminophenyl)acetone is an organic compound with the molecular formula C9H12N2O. It is characterized by the presence of both amino and ketone functional groups, making it a versatile compound in various chemical reactions and applications. This compound is also known by its IUPAC name, 1-amino-1-(4-aminophenyl)propan-2-one .
Méthodes De Préparation
The synthesis of 1-Amino-1-(4-aminophenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 4-nitroacetophenone with ammonia, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of hydrogen gas and a palladium catalyst for the reduction step .
Industrial production methods may vary, but they generally follow similar principles, often utilizing large-scale reactors and optimized conditions to maximize yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
1-Amino-1-(4-aminophenyl)acetone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-amino-1-(4-aminophenyl)propan-2-ol.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-1-(4-aminophenyl)acetone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Amino-1-(4-aminophenyl)acetone involves its interaction with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ketone group can participate in nucleophilic addition reactions, further modulating the activity of target molecules .
Comparaison Avec Des Composés Similaires
1-Amino-1-(4-aminophenyl)acetone can be compared with other similar compounds, such as:
4-Aminoacetophenone: This compound lacks the additional amino group present in this compound, making it less versatile in certain chemical reactions.
1-Amino-2-phenylethanone: This compound has a similar structure but differs in the position of the amino group, which can affect its reactivity and applications.
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
1-amino-1-(4-aminophenyl)propan-2-one |
InChI |
InChI=1S/C9H12N2O/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,10-11H2,1H3 |
Clé InChI |
UYPXTVVNYQQYDS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC=C(C=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


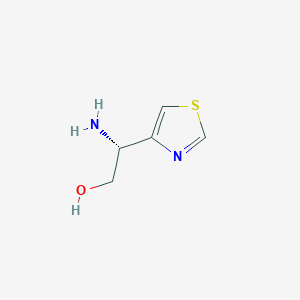
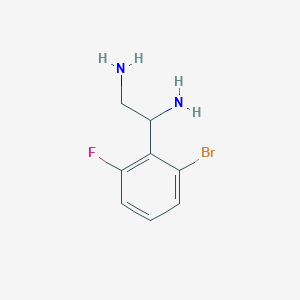
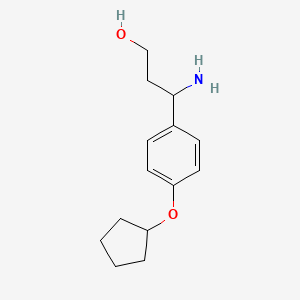
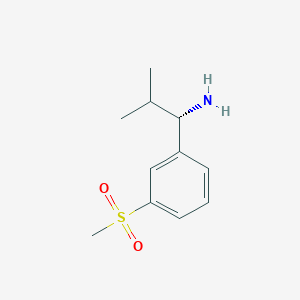
![(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13054679.png)

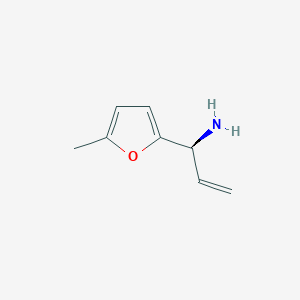


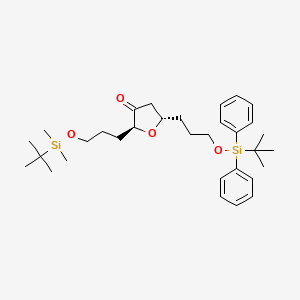

![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminocyclopropanecarboxylate](/img/structure/B13054730.png)

